molecular formula C6H10N4OS B14145141 4-Amino-6-ethyl-3-methylsulfanyl-1,2,4-triazin-5-one CAS No. 21087-59-2

4-Amino-6-ethyl-3-methylsulfanyl-1,2,4-triazin-5-one

Cat. No.: B14145141
CAS No.: 21087-59-2
M. Wt: 186.24 g/mol
InChI Key: MWTCQKMDMJXBPF-UHFFFAOYSA-N
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Description

4-Amino-6-ethyl-3-methylsulfanyl-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-ethyl-3-methylsulfanyl-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-ethyl-1,2,4-triazin-5-one with methylthiolating agents. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent mixture like dioxane and water at elevated temperatures (70-80°C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can be scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-ethyl-3-methylsulfanyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-6-ethyl-3-methylsulfanyl-1,2,4-triazin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-ethyl-3-methylsulfanyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-ethyl-3-methylsulfanyl-1,2,4-triazin-5-one stands out due to its unique combination of an ethyl group at the 6-position and a methylsulfanyl group at the 3-position. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

21087-59-2

Molecular Formula

C6H10N4OS

Molecular Weight

186.24 g/mol

IUPAC Name

4-amino-6-ethyl-3-methylsulfanyl-1,2,4-triazin-5-one

InChI

InChI=1S/C6H10N4OS/c1-3-4-5(11)10(7)6(12-2)9-8-4/h3,7H2,1-2H3

InChI Key

MWTCQKMDMJXBPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N(C1=O)N)SC

Origin of Product

United States

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